molecular formula C4H8ClO3P B1583957 (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide CAS No. 89104-48-3

(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide

Cat. No. B1583957
CAS RN: 89104-48-3
M. Wt: 170.53 g/mol
InChI Key: NWEOITOLZSNNEX-UHFFFAOYSA-N
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Description

(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide , also known by its systematic name Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide , is a chemical compound with the molecular formula C6H8O8S . It falls under the category of chiral compounds and is often used as a chiral catalyst or ligand in various chemical reactions .


Molecular Structure Analysis

The molecular structure of (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide consists of a dioxaphospholane ring with chlorine and methyl substituents. The stereochemistry at the 4th and 5th positions is crucial for its chiral properties. Refer to the SMILES notation for the exact arrangement: COC(=O)[C@@H]1OS(=O)(=O)O[C@H]1C(=O)OC .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 68-71°C .
  • Optical Activity : Specific rotation [α]20/D = -73° (measured in chloroform) .

Scientific Research Applications

Synthesis and Chemical Reactions

This compound is involved in various chemical reactions and syntheses. It reacts with thiocyanatoalcohols to yield specific dioxaphospholane derivatives, which further react with elemental sulfur forming thiophosphate compounds (Nuretdinova & Novikova, 1993). It also plays a role in the synthesis of analogues of the chiral bisphosphine ligand DIOP, demonstrating different reactivities of the phosphorus atoms in the compounds formed (Börner et al., 1994).

Stereochemistry and Geometry

Research on geometric isomers of related compounds, such as 2-halogeno-4,5-dimethyl-1,3,2-dioxaphospholan-2-thione, has been conducted to understand their stereochemistry and nucleophilic displacement reactions (Mikołajczyk & Witczak, 1978). These studies contribute to a deeper understanding of the stereochemical properties of (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide.

Applications in Phosphorane Chemistry

The compound is involved in the stereoselective PCO/POC-Rearrangement of P-C-Cage Phosphorane, showing high stereoselectivity and chemoselectivity in reactions with hexafluoroacetone (Mironov et al., 2016). This highlights its importance in the field of organophosphorus chemistry, particularly in the synthesis of complex phosphorane structures.

NMR Spectroscopy Applications

It serves as a practical reagent for determining the enantiomeric purity of chiral alcohols via (31)P NMR spectroscopy, demonstrating its utility in analytical chemistry (Amberg et al., 2008). This application is crucial for assessing the purity and configuration of chiral compounds.

properties

IUPAC Name

2-chloro-4,5-dimethyl-1,3,2λ5-dioxaphospholane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClO3P/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEOITOLZSNNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OP(=O)(O1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337296
Record name 2-Chloro-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide

CAS RN

89104-48-3
Record name 2-Chloro-4,5-dimethyl-1,3,2lambda~5~-dioxaphospholan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Reactant of Route 2
Reactant of Route 2
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Reactant of Route 3
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Reactant of Route 4
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Reactant of Route 5
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide
Reactant of Route 6
(4R,5R)-2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane 2-oxide

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